molecular formula C16H21NO2 B2818633 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one CAS No. 1368039-95-5

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one

Cat. No.: B2818633
CAS No.: 1368039-95-5
M. Wt: 259.349
InChI Key: FNKZIOVPNGHCPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a benzylamine derivative with a cyclic ether, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Mechanism of Action

The mechanism of action of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is unique due to its specific spirocyclic structure and the presence of both benzyl and ketone functional groups. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-6-9-17(12-14-4-2-1-3-5-14)13-16(15)7-10-19-11-8-16/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKZIOVPNGHCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1=O)CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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